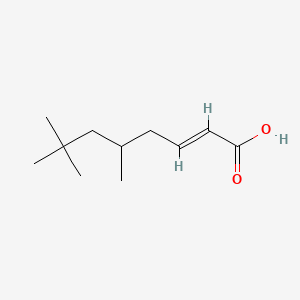
5,7,7-Trimethyloct-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyloct-2-enoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by its unique structure, which includes a double bond at the second carbon and three methyl groups at the fifth and seventh positions of the octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyloct-2-enoic acid can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with suitable precursors to form the desired product. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalysts to enhance the reaction rate and yield. The process is usually carried out in a controlled environment to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,7,7-Trimethyloct-2-enoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
5,7,8-Trimethyl-1,4-benzoxazine: This compound shares structural similarities with 5,7,7-Trimethyloct-2-enoic acid and is known for its antioxidant properties.
5,7,8-Trimethyl-1,4-benzopyran: Another similar compound, which is a key component of vitamin E and exhibits significant biological activity.
Uniqueness
This compound is unique due to its specific structural features and the presence of three methyl groups at distinct positions. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
85187-12-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-5,7,7-trimethyloct-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+ |
InChI Key |
PUKIIUAGWAFYPN-FNORWQNLSA-N |
Isomeric SMILES |
CC(C/C=C/C(=O)O)CC(C)(C)C |
Canonical SMILES |
CC(CC=CC(=O)O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















